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Compound of Interest
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[1-

(Methoxymethyl)cyclohexyl]metha

nol

CAS No.: 956518-76-6

Cat. No.: B2705483

Get Quote

In the realm of drug development and materials science, the precise characterization of

molecular structure is not merely a formality—it is the bedrock upon which all subsequent

research is built. An error in structural assignment can lead to misinterpreted biological activity,

flawed structure-activity relationships (SAR), and the costly pursuit of non-viable lead

candidates. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic

Resonance (NMR) spectroscopy remains a cornerstone for its ability to provide a direct census

of the carbon environments within a molecule.

This guide provides a comprehensive, in-depth analysis of the 13C NMR assignments for [1-
(Methoxymethyl)cyclohexyl]methanol, a molecule featuring a challenging quaternary center,

conformational complexities within its cyclohexane ring, and multiple heteroatom-linked

carbons. We will move beyond a simple reporting of predicted values to explain the causal

factors governing chemical shifts, compare these predictions with empirical data from

analogous structures, and present a robust experimental framework for validation. This

analysis is designed for researchers who require not just data, but a deep, mechanistic

understanding of the spectral features.
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Molecular Structure and Predictive Framework
The first step in any spectral assignment is a thorough analysis of the molecule's topology. [1-
(Methoxymethyl)cyclohexyl]methanol presents several key features that will dictate its 13C

NMR spectrum:

A Quaternary Carbon (C1): This non-protonated carbon is substituted with four distinct

groups, making it a key stereocenter and a challenging atom to assign without 2D NMR

techniques.

A Substituted Cyclohexane Ring (C1-C6): The six-membered ring introduces conformational

dynamics (chair flips) and significant stereochemical effects (axial vs. equatorial) that

influence the chemical shifts of the ring carbons.

Two Methylene Carbons Attached to Oxygen (C7 & C8): The primary alcohol (-CH₂OH) and

the ether (-CH₂OCH₃) carbons will be significantly deshielded by the electronegative oxygen

atoms.

A Methoxy Carbon (C9): The terminal methyl group of the ether provides a distinct, shielded

signal.

Our predictive approach is grounded in established principles of NMR theory, including

substituent effects (α, β, γ) and the influence of stereochemistry on carbon shielding.[1]

Visualizing the Analyte: Carbon Numbering Scheme
To ensure clarity throughout this guide, the following numbering scheme will be used.

Figure 1: Structure and numbering scheme for [1-(Methoxymethyl)cyclohexyl]methanol.

Predicted 13C NMR Assignments and Comparative
Analysis
No publicly available, experimentally verified 13C NMR spectrum for [1-
(Methoxymethyl)cyclohexyl]methanol could be located. Therefore, the following

assignments are predicted based on a synthesis of data from analogous structures and
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foundational NMR principles. This predictive process mirrors the daily challenge faced by

chemists in identifying novel compounds.
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Multiplicity (DEPT-
135)

Rationale and
Comparative Data

C1 40 - 45 None (Quaternary)

Quaternary carbons

are inherently difficult

to predict. In 1-

methylcyclohexanol,

the quaternary C1

appears around 70

ppm due to the direct

attachment of an

oxygen. Here, the

oxygens are β,

reducing their

deshielding effect.

The four carbon

substituents suggest a

shift significantly

downfield from a

simple cyclohexane

carbon (~27 ppm).

C7 (-CH₂OH) 68 - 73 CH₂ (Positive)

Carbons bearing a

hydroxyl group

typically resonate in

the 50-80 ppm range.

[2] For

cyclohexylmethanol,

the -CH₂OH carbon is

at ~68 ppm. The

additional substitution

at the adjacent C1 will

likely cause a slight

downfield shift.

C8 (-CH₂OCH₃) 78 - 83 CH₂ (Positive) This carbon is also

attached to an oxygen

and adjacent to the

quaternary center. In
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methoxymethylcycloh

exane, the -CH₂O-

carbon appears at

~78 ppm.[3] The

additional -CH₂OH

group on C1 will

further deshield this

carbon relative to that

model compound.

C9 (-OCH₃) 58 - 62 CH₃ (Positive)

The methoxy carbon

signal is highly

characteristic. In

simple methyl ethers,

it appears around 55-

60 ppm. For methanol

itself, the shift is ~49.5

ppm.[4][5] The

surrounding structure

will slightly deshield it

into the predicted

range.

C2 / C6 33 - 38 CH₂ (Negative)

These carbons are β

to the two electron-

withdrawing

substituents on C1. In

unsubstituted

cyclohexane, these

carbons are at ~27

ppm. The β-

deshielding effect

from the C1

substituents will shift

them downfield.

C3 / C5 21 - 24 CH₂ (Negative) These carbons are γ

to the substituents on

C1. A key diagnostic
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feature in cyclohexane

rings is the γ-gauche

effect, where an axial

substituent causes

significant shielding

(an upfield shift) of the

γ-carbons.[6]

Assuming a chair

conformation where

the bulky substituents

force a preferred

orientation, we predict

a slight shielding

effect compared to

C4.

C4 25 - 28 CH₂ (Negative)

This carbon is most

remote from the

substitution center (δ-

position) and is

expected to have a

chemical shift closest

to that of

unsubstituted

cyclohexane (~27

ppm).[7]

The Power of Comparison: Validating Predictions
with 2D NMR
A prediction, no matter how well-founded, requires experimental validation. A multi-pronged

approach using modern 2D NMR experiments is essential for unambiguous assignment. This is

not merely a data collection exercise; it is a logical workflow designed to create a self-validating

dataset.

Experimental Workflow for Unambiguous Assignment
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Figure 2: Logical workflow for NMR spectral assignment.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is the first crucial

validation step. It differentiates carbon signals based on the number of attached protons. In

our case, it will confirm C1 as quaternary (no signal), C9 as a CH₃ (positive signal), and C2,

C3, C4, C5, C6, C7, and C8 as CH₂ groups (negative signals).
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon

atom with the proton(s) directly attached to it.[8] It is exceptionally sensitive and provides a

direct link between the ¹H and ¹³C spectra. For example, the carbon signal predicted at ~60

ppm (C9) will show a correlation to the characteristic methoxy singlet in the proton spectrum

(~3.3-3.4 ppm). This definitively assigns C9. Similarly, the protons on C7 and C8 can be

used to assign their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the

carbon skeleton, especially for identifying quaternary carbons.[9] It reveals correlations

between protons and carbons that are two or three bonds away. Key expected correlations

for assigning C1 would be:

A correlation from the protons on C7 (-CH₂OH) to C1.

A correlation from the protons on C8 (-CH₂OCH₃) to C1.

Correlations from the protons on C2 and C6 to C1. The presence of these cross-peaks in

the HMBC spectrum provides irrefutable evidence for the assignment of the quaternary

C1.

Recommended Experimental Protocol
To acquire high-quality, unambiguous data for [1-(Methoxymethyl)cyclohexyl]methanol, the

following protocol is recommended.

A. Sample Preparation:

Accurately weigh 15-20 mg of the purified analyte.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first

choice due to its excellent solvating power and well-characterized residual solvent peaks.[7]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm for both ¹H and ¹³C).[10]

Transfer the solution to a 5 mm NMR tube.

B. Instrument & Parameters (Example: 500 MHz Spectrometer):
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¹³C{¹H} 1D Spectrum:

Pulse Program:zgpg30 (or equivalent with proton decoupling)

Spectral Width (SW): 240 ppm (0 to 240 ppm)

Acquisition Time (AQ): ~1.5 seconds

Relaxation Delay (D1): 2 seconds. For more quantitative results, especially for the

quaternary carbon, this delay should be increased to 5-10 seconds.[11]

Number of Scans (NS): 1024 (or as needed to achieve S/N > 20:1)

DEPT-135 Spectrum:

Pulse Program: Standard DEPT-135 pulse sequence.

Parameters should be matched to the ¹³C spectrum for easy comparison.

gHSQC Spectrum (Gradient-Selected):

Pulse Program:hsqcedetgpsisp2.3 (or equivalent edited HSQC for phase-sensitive

CH/CH₃ vs. CH₂).

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 100 ppm (centered on the aliphatic region, e.g., 10-90 ppm).

¹J(CH) Coupling Constant: Optimized for ~145 Hz.

gHMBC Spectrum (Gradient-Selected):

Pulse Program:hmbcgplpndqf (or equivalent).

Spectral Widths: Same as HSQC.

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz. This is a good compromise

value to observe both ²J and ³J correlations.[12]
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Conclusion
The structural elucidation of [1-(Methoxymethyl)cyclohexyl]methanol serves as an excellent

case study in the logical application of modern NMR spectroscopy. While direct empirical data

is invaluable, a predictive framework built on foundational principles and comparative data

provides a powerful starting point for analysis. The true trustworthiness of an assignment,

however, comes from a self-validating system of experiments. By systematically employing 1D

techniques like DEPT-135 and powerful 2D correlation experiments such as HSQC and HMBC,

one can move from an educated prediction to an unambiguous, experimentally-grounded

conclusion. This rigorous approach is indispensable for ensuring the scientific integrity of

research in medicinal chemistry and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing
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